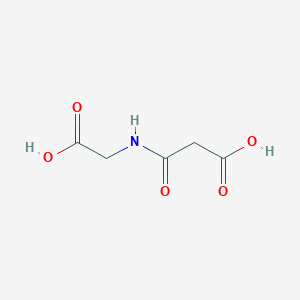
3-(Carboxymethylamino)-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Malonylglycine: is a derivative of glycine, characterized by the presence of a malonyl group attached to the nitrogen atom of glycine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Malonylglycine typically involves the reaction of glycine with malonic acid or its derivatives under specific conditions. One common method includes the use of malonic acid and glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of N-Malonylglycine may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
N-Malonylglycine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-Malonylglycine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Malonylglycine involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in amino acid metabolism. The malonyl group can also participate in post-translational modifications of proteins, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Carboxymethylglycine: Similar in structure but with a carboxymethyl group instead of a malonyl group.
N-Acetylglycine: Contains an acetyl group instead of a malonyl group.
N-Butyrylglycine: Features a butyryl group in place of the malonyl group.
Uniqueness
N-Malonylglycine is unique due to the presence of the malonyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions in metabolic pathways and post-translational modifications that are not possible with other similar compounds .
Eigenschaften
Molekularformel |
C5H7NO5 |
|---|---|
Molekulargewicht |
161.11 g/mol |
IUPAC-Name |
3-(carboxymethylamino)-3-oxopropanoic acid |
InChI |
InChI=1S/C5H7NO5/c7-3(1-4(8)9)6-2-5(10)11/h1-2H2,(H,6,7)(H,8,9)(H,10,11) |
InChI-Schlüssel |
IRELCDFUNQUKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)NCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


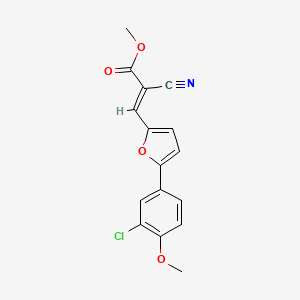
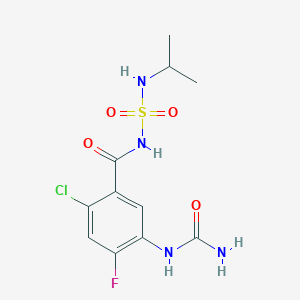
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
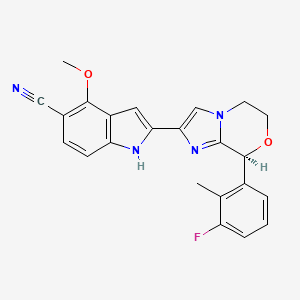

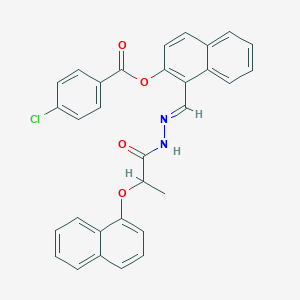
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
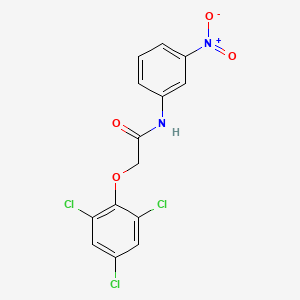
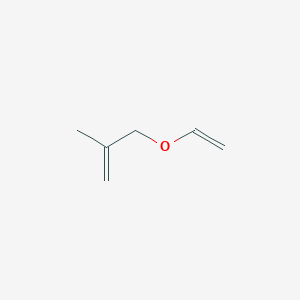

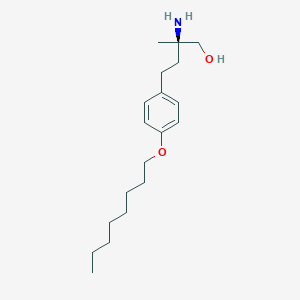
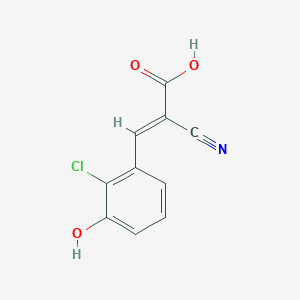
![3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
